molecular formula C12H16O3 B13711270 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine

6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13711270
M. Wt: 208.25 g/mol
InChI Key: LRUACACEKWCKSY-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that features a tert-butoxy group attached to a dihydrobenzo[b][1,4]dioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the protection of hydroxyl groups using tert-butyl groups. One common method involves the reaction of dihydrobenzo[b][1,4]dioxine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzo[b][1,4]dioxine derivatives.

Scientific Research Applications

6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to undergo various chemical transformations. The tert-butoxy group can be selectively removed under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates during chemical processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Ethers: Compounds such as tert-butyl methyl ether and tert-butyl ethyl ether share similar tert-butoxy groups.

    Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds with similar dihydrobenzo[b][1,4]dioxine structures but different substituents.

Uniqueness

6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the specific positioning of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where selective reactivity is required.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3

InChI Key

LRUACACEKWCKSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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